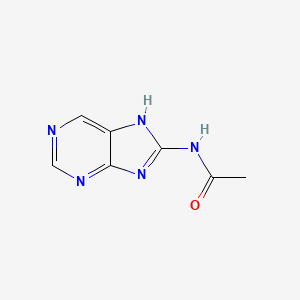

N-(9H-Purin-8-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(7H-purin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-4(13)10-7-11-5-2-8-3-9-6(5)12-7/h2-3H,1H3,(H2,8,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRBWYKTINFIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=NC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Purine Core Structures in Chemical Biology Research

The purine (B94841) ring system, a heterocyclic aromatic organic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. ontosight.airesearchgate.net This fundamental scaffold is most famously recognized as the core of adenine (B156593) and guanine, two of the four nucleobases that constitute DNA and RNA, the very blueprints of genetic information. ontosight.aiacademie-sciences.fr Beyond their role in genetics, purines are integral to a vast array of biological processes. academie-sciences.fr They are key components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), enzyme cofactors such as NAD and FAD, and signaling molecules involved in intracellular transduction. academie-sciences.frrsc.org

The ubiquitous nature and diverse biological roles of the purine core have made it a "privileged scaffold" in medicinal chemistry and chemical biology research. researchgate.net This means that the purine structure is frequently found in biologically active compounds and serves as a promising starting point for the design and synthesis of novel therapeutic agents. researchgate.netacademie-sciences.fr Researchers have extensively modified the purine core to develop a wide range of compounds with potential applications in treating various diseases, including cancer, viral infections, and inflammatory conditions. researchgate.netontosight.ai The ability to systematically alter the functional groups attached to the purine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. ontosight.ai

Relevance of Acetamide Functional Groups in Biologically Active Molecules

The acetamide (B32628) group, characterized by the formula CH3CONH2, is another functional group of significant interest in the development of biologically active molecules. patsnap.com While simple in structure, the acetamide moiety can profoundly influence a molecule's properties and its interactions with biological targets. patsnap.compatsnap.com As an amide, it can participate in hydrogen bonding, a crucial type of interaction for the binding of drugs to proteins and enzymes. patsnap.com This ability to form hydrogen bonds affects a compound's solubility and its capacity to disrupt the structural integrity of certain biomolecules. patsnap.com

Acetamide derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. patsnap.comarchivepp.comontosight.ai The acetamide group can be a key pharmacophore, a part of a molecule's structure responsible for its biological activity. nih.gov For instance, N-substituted acetamides have demonstrated the ability to inhibit specific enzymes associated with various diseases. patsnap.com Furthermore, the acetamide functional group is amenable to prodrug design, where it can be used to modify the pharmacokinetic parameters of a drug, enhancing its delivery and efficacy. archivepp.com The versatility of the acetamide group in organic synthesis makes it a valuable component in the construction of complex and potent therapeutic agents. patsnap.com

Contextualization of N 9h Purin 8 Yl Acetamide Within Advanced Purine Chemistry Research

Strategies for Purine Core Construction and Functionalization at the C8 Position

The synthesis of 8-substituted purines, including this compound analogues, can be broadly categorized into two main approaches: the construction of the purine ring system from acyclic or simpler heterocyclic precursors (de novo synthesis) or the modification of a pre-existing purine scaffold.

De Novo Synthesis Approaches for 8-Substituted Purines

De novo synthesis offers a powerful route for creating diverse purine structures by assembling the bicyclic system from pyrimidine (B1678525) or imidazole (B134444) intermediates. This bottom-up strategy allows for the incorporation of desired substituents at various positions, including C8, during the ring-closure process.

One prominent method begins with substituted 5-aminoimidazole-4-carbonitrile derivatives. These intermediates can undergo annulation reactions with single-carbon donors to form the purine's pyrimidine ring. For instance, reaction with formic acid can yield 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. researchgate.net This approach provides a versatile platform for accessing purines with a range of substituents at the C8 and N9 positions, dictated by the choice of starting imidazole and the annulating agent. researchgate.net

Another effective de novo strategy starts from substituted pyrimidines. A three-step approach has been described for the synthesis of N7-arylpurines, commencing with commercially available 4-chloropyrimidine-5-amines. thieme-connect.com In this sequence, the variation at the C8 position is introduced during the final ring-closing step, allowing for tailored functionalization. thieme-connect.com The selection of different reagents for the cyclization of the imidazole portion of the purine ring directly influences the final substituent at C8. thieme-connect.com

| Starting Material | Key Reagents/Steps | C8-Substituent Introduced | Reference |

| 5-Aminoimidazole-4-carbonitriles | Formic Acid (Annulation) | H (or other, based on C1 donor) | researchgate.net |

| 5-Aminoimidazole-4-carbonitriles | Urea / Guanidine Carbonate | Oxo / Amino | researchgate.net |

| Substituted 4-chloropyrimidine-5-amines | 1. N-Arylation 2. Nitration/Reduction 3. Ring Closure | Varied based on ring-closing reagent | thieme-connect.com |

Post-Synthetic Modification of Pre-existing Purine Systems for C8-Acetamide Introduction

Functionalizing a pre-formed purine ring, known as post-synthetic modification, is a more common and often more direct approach to C8-substituted analogues. The C8-proton of the purine ring is the most acidic, making the C8 position a prime target for deprotonation and subsequent electrophilic trapping. mdpi.com

Direct C-H activation and functionalization methods have become central to this strategy. mdpi.com Metal-promoted cross-coupling reactions and oxidative metalations are particularly important for creating new bonds at the C8-position. mdpi.comnih.gov For example, sterically hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), can be used to selectively deprotonate the C8 position. mdpi.comresearchgate.net The resulting organometallic intermediate (e.g., zinc or magnesium) is highly nucleophilic and can react with a variety of electrophiles to install new functional groups. mdpi.comresearchgate.net

Recent advancements have introduced novel methods for direct C8 functionalization. A photo-mediated Minisci reaction enables the late-stage C8-H alkylation of guanosine (B1672433) and its derivatives under mild conditions. nih.gov Furthermore, a direct Minisci-type C-H amidation has been developed, allowing for the installation of primary, secondary, and tertiary amides directly onto the C8 position of xanthine (B1682287), guanine, and adenine (B156593) structures. acs.org This method represents a significant step forward, as it can directly form the core C8-amide bond.

Other routes involve initial halogenation. Direct bromination of the C8 position of purine monomers can be achieved using reagents like N-bromosuccinamide (NBS). mdpi.com The resulting 8-bromo or other 8-halopurines are versatile intermediates for subsequent nucleophilic substitution or cross-coupling reactions. mdpi.comnih.gov Similarly, direct C-H cyanation at the C8 position yields 8-cyanopurines, which can be chemically manipulated into amides. mdpi.com

| Reaction Type | Key Reagents | Purine Substrate | C8-Modification | Reference |

| Deprotonative Metalation | TMP-Amide Bases (Zn, Mg), Electrophile | Various Purines | Halogenation, Alkylation, etc. | mdpi.comresearchgate.net |

| Direct C-H Amidation | Oxamic Acids, (NH4)2S2O8 | Guanine, Adenine, Xanthine | Amide Group | acs.org |

| Photo-mediated Minisci Reaction | Alkyl Boronic Acids, Catechol | Guanosine, Nucleotides | Alkyl Group | nih.gov |

| Direct C-H Cyanation | Triflic Anhydride (B1165640), TMSCN | Various Purines | Cyano Group | mdpi.com |

| Halogenation | N-Bromosuccinamide (NBS) | Guanosine, Adenosine (B11128) | Bromo Group | mdpi.com |

Introduction of the Acetamide Moiety

The formation of the N-acetamide group at the C8 position is the defining step in the synthesis of the target compound. This can be accomplished through various chemical transformations, typically involving the creation of an amide bond.

Coupling Reactions for Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions in organic synthesis. For purine scaffolds, this is often achieved by coupling an 8-aminopurine derivative with acetic anhydride or acetyl chloride. Alternatively, a purine bearing a C8-carboxylic acid can be coupled with an amine using standard peptide coupling reagents.

A more direct approach involves the conversion of other functional groups into the amide. For instance, the 8-cyano group, introduced via direct C-H cyanation, can be hydrolyzed under controlled conditions to afford the corresponding primary amide (carboxamide). mdpi.com This 8-carboxamide can then be used in further reactions or, if the target is a primary acetamide, the synthesis is complete. For N-substituted amides, coupling reactions involving an 8-halopurine and an appropriate amide nucleophile, often catalyzed by a transition metal (e.g., Buchwald-Hartwig amidation), are employed.

Specific Methods for N-Substituted Acetamide Integration into Purine Scaffolds

The synthesis of specific N-substituted acetamide purine derivatives often involves multi-step sequences. For the synthesis of a related compound, N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide, the process involves a series of condensation and substitution reactions starting from simpler purine precursors. ontosight.ai The desmethyl precursor of this molecule was synthesized and then methylated using [¹¹C]CH₃I to produce a radiolabeled version for PET imaging studies. nih.gov

The direct C-H amidation method developed by MacMillan and coworkers is a particularly powerful tool for this purpose. acs.org It allows for the direct installation of a pre-formed amide onto the purine C8-position. By selecting N-acetyl oxamic acid as the amide source, it could be possible to directly introduce the acetamide moiety in a single step, bypassing the need for pre-functionalization with an amino or halo group.

Another strategy involves the functionalization of an 8-sulfanylpurine. The synthesis of N-(2-ethyl-6-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves coupling a purine derivative with a phenyl derivative via a sulfanylacetamide linker, a reaction that typically requires coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).

| Precursor | Reagents | Method | Product Type | Reference |

| 8-Aminopurine | Acetic Anhydride / Acetyl Chloride | N-Acetylation | N-(Purin-8-yl)acetamide | Standard Method |

| 8-Cyanopurine | H₂O₂, Base | Hydrolysis | Purine-8-carboxamide | mdpi.com |

| Purine | N-Acetyl Oxamic Acid, (NH₄)₂S₂O₈ | Direct C-H Amidation | N-(Purin-8-yl)acetamide | acs.org |

| 8-Mercaptopurine | 2-Chloro-N-substituted acetamide | Nucleophilic Substitution | N-Substituted-2-(purin-8-ylsulfanyl)acetamide |

Regioselectivity and Stereoselectivity in Purine-Acetamide Synthesis

Achieving high selectivity is a paramount challenge in the synthesis of purine derivatives due to the presence of multiple reactive sites.

Regioselectivity : The purine core has several nitrogen atoms (N1, N3, N7, N9) and carbon atoms (C2, C6, C8) that can potentially react.

C-H Functionalization : While the C8-proton is the most acidic, reaction conditions can be tuned to target other positions. For instance, direct C-H cyanation typically occurs at the electron-rich C8 position. However, the presence of a strong electron-donating group at the C6 position can switch the regioselectivity to the C2 position. mdpi.com The use of sterically hindered TMP-amide bases generally directs metalation to the C8 position with high fidelity. mdpi.comresearchgate.net

N-Alkylation/Glycosylation : Alkylation or glycosylation of the purine nitrogen atoms often results in a mixture of N7 and N9 isomers. nih.gov Achieving regioselectivity for the desired N9 isomer, which is common in natural nucleosides, often requires specific strategies. One approach is to use bulky protecting groups, such as the 2,3-dicyclohexylsuccinimide (Cy₂SI) group, which directs incoming electrophiles to the N9 position. rsc.org Thermodynamic versus kinetic control can also influence the outcome; for example, N7-tert-alkylation can be achieved under kinetic control using SnCl₄ as a catalyst, while the N9 isomer may be formed under thermodynamic conditions. nih.gov

Stereoselectivity : This is primarily a concern when synthesizing nucleoside analogues of this compound, where a sugar moiety is attached to the N9 position. The glycosidic bond can exist as one of two anomers, α or β.

In biological systems, the β-anomer is the natural configuration. Many synthetic methods aim to replicate this selectivity. Prebiotic synthesis models have shown that the direct coupling of phosphorylated carbohydrates with purine bases can be highly stereoselective, yielding exclusively the β-anomer. pnas.orgnih.govpnas.org This stereocontrol is a critical aspect of synthesizing biologically relevant purine nucleosides and their derivatives. tandfonline.com

Isotopic Labeling Techniques for this compound Derivatives in Research Probes

Isotopic labeling is a critical technique in pharmaceutical research, enabling the tracking and quantification of molecules in biological systems. For derivatives of this compound, isotopic labeling has been instrumental in the development of research probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of positron-emitting radionuclides, such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), into the molecular structure allows for the non-invasive visualization and study of their biological targets. semanticscholar.orgscispace.com Additionally, labeling with stable isotopes like deuterium (B1214612) (²H) or other radioisotopes such as tritium (B154650) (³H) and Carbon-14 (¹⁴C) is vital for metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. acs.orgnih.gov

The choice of isotope is dictated by the intended application. nih.gov PET imaging requires short-lived positron emitters, while metabolic and pharmacokinetic studies often utilize long-lived isotopes like ¹⁴C or ³H. nih.govrsc.org Deuterium labeling is frequently employed to enhance metabolic stability or for use in mechanistic studies and as internal standards for mass spectrometry. acs.orgnih.gov

Radiolabeling with Positron Emitters (¹¹C and ¹⁸F)

A significant focus of isotopic labeling for this compound analogues has been the synthesis of PET ligands targeting the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor. semanticscholar.orgsnmjournals.orgrsc.org These probes are valuable tools for imaging neuroinflammation and other pathologies where TSPO is overexpressed. semanticscholar.org

One prominent example is the radiosynthesis of ¹¹C-labeled AC-5216, a potent TSPO ligand. The synthesis of N-benzyl-N-ethyl-2-(7-¹¹C-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([¹¹C]AC-5216) is achieved through the reaction of its desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of a base like sodium hydride (NaH). snmjournals.org This methylation occurs at the N7 position of the purine ring. snmjournals.org The short 20.4-minute half-life of ¹¹C necessitates rapid and efficient synthesis protocols. ontosight.ai

Similarly, ¹⁸F-labeled analogues have been developed to take advantage of the longer half-life of Fluorine-18 (109.8 minutes), which allows for more complex imaging protocols and centralized production. The synthesis of tracers like N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-¹⁸F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide ([¹⁸F]FEDAC) involves a multi-step process where a precursor is alkylated with a ¹⁸F-fluoroethylating agent. semanticscholar.orgresearchgate.net Another approach for introducing ¹⁸F involves the radiofluorination of a spirocyclic iodonium (B1229267) ylide precursor, which has been used to synthesize tracers such as N-(4-[¹⁸F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide. rsc.org

Detailed research findings on these PET tracers are summarized in the table below.

Table 1: Isotopically Labeled this compound Derivatives for PET Imaging

| Compound Name | Isotope | Labeling Position & Precursor | Application | Key Findings | Citation |

|---|---|---|---|---|---|

| N-benzyl-N-ethyl-2-(7-¹¹C-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([¹¹C]AC-5216) | ¹¹C | N7-methylation of desmethyl precursor using [¹¹C]CH₃I | PET imaging of Translocator Protein (TSPO) | High affinity for TSPO (Ki = 0.297 nM); suitable for imaging PBR in primate brain. | snmjournals.org |

| N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-¹⁸F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide ([¹⁸F]FEDAC) | ¹⁸F | N7-alkylation with a 2-¹⁸F-fluoroethyl group | PET imaging of TSPO | Potent in vitro binding affinity for TSPO (Ki = 1.3 nM) with high selectivity. | semanticscholar.orgresearchgate.net |

| N-(4-[¹⁸F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([¹⁸F]5) | ¹⁸F | Radiofluorination of a spirocyclic iodonium ylide precursor with [¹⁸F]F⁻ | PET imaging of TSPO in ischemic brain | High in vitro binding affinity (Ki = 0.70 nM) and improved in vivo stability compared to fluoroethyl analogues. | rsc.org |

Labeling with Tritium (³H) and Carbon-14 (¹⁴C)

While less documented for this compound specifically, general methodologies for labeling with ³H and ¹⁴C are well-established and applicable to this scaffold. nih.gov These isotopes are invaluable for in vitro assays and for absorption, distribution, metabolism, and excretion (ADME) studies. mdpi.com

Tritium (³H) Labeling : Tritium offers the advantage of high specific activity, which is beneficial for receptor binding assays. mdpi.com For a molecule like this compound, tritium could be introduced via several methods. One common approach is catalytic hydrogen-tritium exchange at activated positions, such as the C8 position of the purine ring. rsc.org Another method involves the reduction of a suitable precursor, for instance, replacing a halogen atom with tritium (tritiodehalogenation) or reducing a double bond. mdpi.com

Carbon-14 (¹⁴C) Labeling : ¹⁴C labeling provides a metabolically stable tag, making it the gold standard for quantitative ADME studies. nih.gov The synthesis of a ¹⁴C-labeled analogue of this compound would require a multi-step synthesis starting from a simple ¹⁴C-labeled building block, such as [¹⁴C]acetamide or a ¹⁴C-labeled purine precursor. jci.org For example, the acetamide side chain could be constructed using [¹⁴C]bromoacetamide.

Deuterium (²H) Labeling

Deuterium labeling is primarily used to create internal standards for quantitative analysis by mass spectrometry and to study and manipulate metabolic pathways (the "deuterium switch" approach). scispace.comnih.gov The increased mass of deuterium can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. acs.org For this compound, deuterium atoms could be incorporated into the acetyl group or at specific, non-exchangeable positions on the purine ring or its substituents to investigate metabolic stability. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-N-ethyl-2-(7-¹¹C-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([¹¹C]AC-5216) |

| N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide (AC-5216) |

| [¹¹C]methyl iodide |

| Sodium hydride |

| N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-¹⁸F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide ([¹⁸F]FEDAC) |

| N-(4-[¹⁸F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide |

| 2-((6-amino-9H-purin-8-yl)thio)-N-(3-[¹¹C]methoxy-4-methoxyphenyl)acetamide |

| [¹¹C]methyl triflate ([¹¹C]CH₃OTf) |

| [¹⁴C]bromoacetamide |

| Deuterium |

| Tritium |

| Carbon-11 |

| Carbon-14 |

Enzyme-Ligand Interactions and Inhibition Kinetics

The purine scaffold is a cornerstone in medicinal chemistry, largely due to its structural similarity to endogenous nucleobases, which allows these molecules to interact with a wide array of enzymes involved in critical cellular processes. bldpharm.com Acetamide-functionalized purines, in particular, have been the subject of numerous studies to elucidate their enzyme inhibitory activities. The mechanism of action often involves the compound binding to an enzyme's active site or an allosteric site, thereby modulating its catalytic activity. bldpharm.com The nature of this inhibition can be competitive, non-competitive, uncompetitive, or irreversible, depending on the specific inhibitor and enzyme involved.

Competitive Inhibition Mechanisms of Purine Acetamide Analogues

Competitive inhibition occurs when an inhibitor, structurally similar to the natural substrate, binds to the active site of an enzyme, preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration.

A notable example is seen with thioacetamide (B46855) derivatives of purine, which have been identified as potent inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). d-nb.info NPP1 is an enzyme that regulates extracellular nucleotide and phosphate (B84403) levels. arabjchem.org In one study, a library screening identified 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide as a hit compound, which led to the development of highly potent purine-thioacetamide analogues. arabjchem.org A prototypic inhibitor from this series was confirmed to act via a competitive mechanism against both the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) and the natural substrate ATP. d-nb.infoarabjchem.org

Interestingly, the inhibitory potency of these compounds was found to be highly dependent on the substrate used. For instance, the thioacetamide derivative PZB08513136A was a significantly more potent competitive inhibitor when p-Nph-5'-TMP was the substrate compared to when ATP was used. d-nb.infonih.gov This highlights the complexity of enzyme-ligand interactions and the importance of assay conditions in determining inhibitory mechanisms.

Other research has focused on Nek2, a serine/threonine kinase involved in cell cycle regulation. Structure-guided design has led to the development of purine-based ATP-competitive inhibitors of this enzyme. researchgate.netrjraap.com

Table 1: Examples of Competitive Inhibition by Purine Acetamide Analogues

| Compound/Analogue Class | Target Enzyme | Substrate(s) | Inhibition Constant (Kᵢ) | Reference(s) |

|---|---|---|---|---|

| Purine-thioacetamide Analogues | NPP1 | p-Nph-5'-TMP | 5.00 nM | arabjchem.org |

| Purine-thioacetamide Analogues | NPP1 | ATP | Low micromolar range | arabjchem.org |

| PZB08513136A | NPP1 | p-Nph-5'-TMP | 0.00500 µM | d-nb.info |

Non-Competitive and Uncompetitive Inhibition Modalities

In contrast to competitive inhibition, non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is not overcome by increasing substrate concentration. Uncompetitive inhibitors also bind to an allosteric site, but only after the substrate has bound to the active site, forming an enzyme-substrate-inhibitor complex.

While competitive inhibition is more commonly reported for purine acetamide analogues, other modalities have been observed. For instance, dialdehyde (B1249045) derivatives of adenine nucleotides, such as dialADP and dialATP, have been shown to inhibit NPP1 in a non-competitive or uncompetitive manner, respectively. d-nb.info Furthermore, the purine derivative 8-bromoxanthine (B49285) has been reported to exhibit uncompetitive inhibition of xanthine oxidase with respect to the substrate xanthine, and non-competitive inhibition with respect to molecular oxygen. plos.org

Table 2: Non-Competitive and Uncompetitive Inhibitors of Purine-Related Enzymes

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value | Reference(s) |

|---|---|---|---|---|

| dialADP | NPP1 | Non-competitive | ~5 µM | d-nb.info |

| dialATP | NPP1 | Uncompetitive | ~5 µM | d-nb.info |

| Suramin | NPP1 | Uncompetitive | 0.780 µM (vs. ATP) | d-nb.info |

| 8-Bromoxanthine | Xanthine Oxidase | Uncompetitive (vs. Xanthine) | Not specified | plos.org |

Irreversible Enzyme Inactivation Studies

Irreversible inhibitors, or inactivators, form a stable, covalent bond with an enzyme, leading to its permanent deactivation. biorxiv.org This process can occur through a single-step or a multi-step mechanism, often involving the formation of a reactive intermediate that covalently modifies a critical amino acid residue in the enzyme's active site. biorxiv.org

Mechanism-based inactivators are a specific class of irreversible inhibitors that require catalytic conversion by the target enzyme to generate the reactive species. biorxiv.org This provides a high degree of specificity. Studies on Myeloperoxidase (MPO), a heme peroxidase involved in inflammation, have identified mechanism-based inactivators. For example, a 2-thioxanthine (B146167) derivative was shown to be a time-dependent, irreversible inhibitor of MPO. The inactivation process was dependent on MPO catalysis and involved the inhibitor reducing the enzyme's compound I to compound II, with subsequent covalent modification of the heme prosthetic group.

Similarly, research into inhibitors for O6-alkylguanine-DNA alkyltransferase, a DNA repair enzyme, has involved the synthesis of purine derivatives designed to act as inactivators.

Mechanistic Investigations of Enzyme Targets (e.g., Dihydrofolate Reductase, Acetohydroxy Acid Synthase, Myeloperoxidase)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purine nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, making it a key target for antimicrobial and anticancer therapies. While direct inhibition of DHFR by this compound is not extensively documented, various other acetamide derivatives have been designed and evaluated as DHFR inhibitors. researchgate.net Given that purine analogues are designed to interfere with nucleotide metabolism, DHFR represents a logical and potential enzyme target for this class of compounds.

Acetohydroxy Acid Synthase (AHAS): AHAS is the first key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants, bacteria, and fungi. As this pathway is absent in animals, AHAS is an attractive target for herbicides and antimicrobial agents. Virtual screening studies have identified several 2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-aryl-acetamide derivatives as potential inhibitors of tubercular AHAS, suggesting that the purine-acetamide scaffold can effectively fit into the enzyme's active site.

Myeloperoxidase (MPO): MPO is a heme enzyme released by neutrophils that contributes to oxidative stress during inflammation by producing hypochlorous acid. It is a therapeutic target for various inflammatory diseases. As mentioned previously, a 2-thioxanthine purine derivative was characterized as a mechanism-based inactivator of MPO. Another study on a non-purine acetamide, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, also demonstrated potent, selective, and irreversible mechanism-based inhibition of MPO.

Receptor Binding Affinities and Modulatory Effects

Purine acetamide derivatives not only interact with enzymes but also show significant binding to various receptors, particularly those that recognize endogenous purines like adenosine. These interactions can lead to agonistic or antagonistic effects, modulating cellular signaling pathways.

Interaction with Purine-Sensitive Receptors

A significant body of research has focused on the interaction of purine acetamide analogues with the Peripheral-type Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa Translocator Protein (TSPO). TSPO is located on the outer mitochondrial membrane and is upregulated in activated glial cells during neuroinflammation, making it a biomarker for neuronal damage.

The compound N-Benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide (AC-5216 or Emapunil) , a purine acetamide derivative, has been extensively studied as a selective and high-affinity ligand for TSPO. In vitro binding assays demonstrated that AC-5216 has a higher affinity for rat brain TSPO than the standard ligand PK11195. Crucially, it exhibits negligible affinity for the central benzodiazepine receptor and a wide range of other receptors and transporters, highlighting its selectivity. This compound acts as an agonist at the receptor.

Other purine-sensitive receptors, such as adenosine receptors (ARs), are also modulated by purine acetamide structures. For example, various purine derivatives have been investigated as antagonists for the A3 adenosine receptor (A3AR). Additionally, N-phenyl-acetamide derivatives have been synthesized and shown to act as A2B adenosine receptor antagonists.

Table 3: Receptor Binding Affinities of Purine Acetamide Analogues

| Compound | Receptor Target | Binding Affinity | Modulatory Effect | Reference(s) |

|---|---|---|---|---|

| AC-5216 (Emapunil) | TSPO (rat brain) | Kᵢ = 0.297 nM | Agonist | |

| AC-5216 (Emapunil) | TSPO (human glioma cells) | IC₅₀ = 2.73 nM | Agonist | |

| PK11195 (Reference) | TSPO (rat brain) | Kᵢ = 0.602 nM | Antagonist | |

| [¹⁸F]FEDAC | TSPO | High affinity | Not specified |

Ligand-Receptor Binding Assays for Translocator Protein (TSPO) with Purine Acetamide Probes

The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising target for the diagnosis and treatment of neuroinflammatory and neurological disorders. ecnp.eubiocrick.comspringermedizin.de A variety of purine acetamide derivatives have been synthesized and evaluated as high-affinity ligands for TSPO. springermedizin.ded-nb.info Ligand-receptor binding assays are crucial in determining the affinity and selectivity of these probes for TSPO.

One of the most extensively studied purine acetamide derivatives is N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide, also known as AC-5216 or Emapunil. ecnp.eubiocrick.com Binding assays have demonstrated its high affinity for TSPO. In studies using crude mitochondrial fractions from rat whole brain, AC-5216 exhibited a high affinity with an inhibition constant (Ki) of 0.297 nM. ecnp.eubiocrick.com Furthermore, it showed high affinity in both rat glioma cells (IC50 = 3.04 nM) and human glioma cells (IC50 = 2.73 nM). ecnp.eubiocrick.com The binding affinity of AC-5216 for TSPO has also been investigated in human brain tissue, where it displays different affinities depending on the genetic polymorphism of TSPO, with Ki values of 2.4 ± 0.67 nM for high-affinity binders, 10.5 ± 0.99 nM for mixed-affinity binders, and 30.3 ± 8.7 nM for low-affinity binders. ecnp.eu

Radiolabeled purine acetamide probes are instrumental in positron emission tomography (PET) imaging of TSPO. The development of 18F-labeled oxopurine analogs, such as N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) and N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEDAC), has provided valuable tools for in vivo studies. snmjournals.org These compounds have shown potent in vitro binding affinity for TSPO, with Ki values of 0.2 nM for 18F-FEAC and 1.3 nM for 18F-FEDAC. snmjournals.org Another novel TSPO ligand, N-benzyl-N-ethyl-2-(7,8-dihydro-7-benzyl-8-oxo-2-phenyl-9H-purin-9-yl) acetamide (ZBD-2), has also demonstrated high affinity for TSPO in rat brain mitochondria, with a Ki of 0.463 nM. d-nb.info

The acetamide functional group appears to be a common structural feature for efficient binding to the TSPO protein. acs.org The binding affinity of these purine acetamide derivatives underscores their potential as effective probes for studying TSPO expression and function in various pathological conditions.

Table 1: Binding Affinities of Purine Acetamide Probes for Translocator Protein (TSPO)

| Compound | Alias | Assay System | Binding Affinity (Ki) | Binding Affinity (IC50) |

|---|---|---|---|---|

| N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide | AC-5216, Emapunil, XBD173 | Rat whole brain mitochondria | 0.297 nM ecnp.eubiocrick.com | |

| Rat glioma cells | 3.04 nM ecnp.eubiocrick.com | |||

| Human glioma cells | 2.73 nM ecnp.eubiocrick.com | |||

| Human brain (high-affinity binders) | 2.4 ± 0.67 nM ecnp.eu | |||

| Human brain (mixed-affinity binders) | 10.5 ± 0.99 nM ecnp.eu | |||

| Human brain (low-affinity binders) | 30.3 ± 8.7 nM ecnp.eu | |||

| N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide | 18F-FEAC | In vitro | 0.2 nM snmjournals.org | |

| N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide | 18F-FEDAC | In vitro | 1.3 nM snmjournals.org | |

| N-benzyl-N-ethyl-2-(7,8-dihydro-7-benzyl-8-oxo-2-phenyl-9H-purin-9-yl) acetamide | ZBD-2 | Rat brain mitochondria | 0.463 nM d-nb.info |

Biomolecular Recognition and Specificity Studies

The specificity of a ligand for its target receptor is a critical determinant of its utility as a therapeutic agent or a research probe, as it minimizes off-target effects. Studies on purine acetamide derivatives have highlighted their remarkable selectivity for the translocator protein (TSPO) over other receptors, particularly the central benzodiazepine receptor (CBR). ecnp.eusnmjournals.org

AC-5216 (Emapunil), a well-characterized purine acetamide, has demonstrated negligible affinity for the central benzodiazepine receptor, despite both being benzodiazepine binding sites. ecnp.eubiocrick.com In a broad panel of 90 different receptors, ion channels, and transporters, AC-5216 at a concentration of 1 μM showed no significant affinity for any of these other potential targets, underscoring its high selectivity for TSPO. ecnp.eu This selectivity is crucial for its development as a specific TSPO-targeting agent. Similarly, the 18F-labeled purine acetamide probes, 18F-FEAC and 18F-FEDAC, also exhibit high selectivity for TSPO, with a Ki value greater than 8,700 nM for the central benzodiazepine receptor. snmjournals.org

The structural features of these purine acetamide derivatives play a significant role in their biomolecular recognition and specificity. The purine scaffold itself is a common motif in many biologically active molecules. nih.gov The acetamide group, often found in high-affinity TSPO ligands, appears to be a key requirement for efficient binding to the protein. acs.org The nature of the substituents on the purine ring and the acetamide nitrogen can be modified to fine-tune the binding affinity and specificity. For instance, the development of various N,N-substituted pyrazolopyrimidine acetamide derivatives has shown that alterations in the N,N-dialkyl substituents on the acetamide group can significantly impact the binding affinity for TSPO. mdpi.com

While direct biomolecular recognition studies on this compound are not extensively documented in the provided search results, the data on structurally related compounds strongly suggest that the purine-acetamide scaffold is a privileged structure for selective recognition by TSPO. The consistent high affinity and selectivity observed across a range of these derivatives point to a specific binding pocket on TSPO that favorably accommodates this chemical motif.

Cellular Signaling Pathway Modulation by Purine Acetamides

Purinergic signaling, mediated by extracellular purines and their receptors, is known to modulate a wide array of intracellular signaling pathways that are fundamental to cellular processes such as proliferation, differentiation, and apoptosis. nih.govnih.gov Purine acetamide derivatives, through their interaction with specific cellular targets, can influence these signaling cascades.

The activation of purine receptors can lead to the modulation of various kinase pathways, including the mitogen-activated protein kinase (MAPK) pathway, which encompasses extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), as well as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. nih.govresearchgate.net These pathways are critical regulators of cell fate and function. nih.gov

Studies have shown that the PI3K/Akt signaling pathway plays a role in regulating purine nucleotide synthesis. nih.govnih.gov Inhibition of the PI3K/Akt pathway has been found to reduce de novo purine synthesis. nih.govnih.gov This suggests a feedback loop where purine metabolism and key cellular signaling pathways are intricately linked.

Furthermore, some purine-based compounds have been shown to directly inhibit specific kinases. For example, certain purine derivatives have been developed as inhibitors of Nek2, a kinase involved in cell cycle regulation. mdpi.com In the context of inflammation, a purine-2,6-dione-based acetamide has been observed to downregulate macrophage activation and inflammatory responses by modulating the MAPK signaling pathway. nih.gov Specifically, this compound was found to affect the phosphorylation of p38 MAPK and ERK1/2. nih.gov

The anxiolytic effects of the TSPO ligand ZBD-2, a purine acetamide derivative, have been linked to the regulation of excitatory and inhibitory transmissions in the basolateral amygdala, involving the modulation of GluR1-containing AMPA receptors and NR2B-containing NMDA receptors. d-nb.info This highlights the ability of purine acetamides to influence neurotransmitter signaling pathways.

While the precise mechanisms by which this compound modulates specific cellular signaling pathways require further detailed investigation, the existing evidence for related purine acetamide structures indicates a clear potential for these compounds to influence key signaling cascades such as the MAPK and PI3K/Akt pathways, as well as neurotransmitter receptor signaling.

In Vitro Biochemical and Cellular Investigations of N 9h Purin 8 Yl Acetamide Analogues

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are fundamental in determining how N-(9H-Purin-8-yl)acetamide analogues interact with and affect living cells. These assays provide insights into cellular uptake, subcellular location, and the influence on various cellular processes.

The cellular uptake and distribution of this compound analogues have been extensively studied, particularly through radiolabeled versions designed for Positron Emission Tomography (PET) imaging. These studies focus on the interaction with the 18 kDa translocator protein (TSPO), which is known to be abundant on the outer mitochondrial membrane of activated inflammatory cells like macrophages and microglia. snmjournals.orgrmwebzine.re.kr

A key analogue, ¹⁸F-FEDAC (N-benzyl-N-methyl-2-[7,8-dihydro-7-(2-¹⁸F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide), has been used to visualize sites of inflammation. snmjournals.org In vitro studies using the RAW 264.7 mouse macrophage cell line demonstrated that cellular uptake of ¹⁸F-FEDAC is significantly higher in activated macrophages compared to non-activated ones. rmwebzine.re.krsnmjournals.org For instance, after activation with lipopolysaccharide (LPS), the uptake of ¹⁸F-FEDAC in RAW 264.7 cells was found to be 1.5 times higher than in non-activated cells. snmjournals.org This increased uptake correlates with the higher expression of TSPO in these activated cells. snmjournals.orgsnmjournals.org

The specificity of this uptake is confirmed through competition assays. The presence of PK11195, a standard competitor ligand for TSPO, successfully blocks the uptake of ¹⁸F-FEDAC in activated macrophages, indicating that the analogue binds specifically to TSPO. snmjournals.orgrmwebzine.re.krsnmjournals.org Another analogue, ¹¹C-AC-5216 (N-benzyl-N-ethyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide), also shows high affinity and specific binding to TSPO (formerly known as the mitochondrial benzodiazepine (B76468) receptor or MBR). nih.govsnmjournals.org Its binding can also be antagonized by PK11195. nih.gov

Given that TSPO is primarily located in the mitochondrial membrane, the subcellular distribution of these acetamide (B32628) analogues is concentrated in the mitochondria. nih.govnih.gov This localization is critical to their function, as TSPO is involved in processes like cholesterol transport into the mitochondria, which is a rate-limiting step in steroid synthesis. nih.govacs.org

Table 1: Cellular Uptake of this compound Analogues

| Compound | Cell Line | Condition | Key Finding | Reference |

|---|---|---|---|---|

| ¹⁸F-FEDAC | RAW 264.7 Macrophages | LPS-activated vs. Non-activated | Uptake was 1.5-fold higher in activated cells. | snmjournals.org |

| ¹⁸F-FEDAC | RAW 264.7 Macrophages | Competition with PK11195 | Uptake was successfully blocked by the TSPO competitor. | snmjournals.orgrmwebzine.re.kr |

| ¹¹C-AC-5216 | Rat Glioma Cells | Binding Affinity | Showed high affinity with an IC₅₀ of 3.04 nM. | nih.gov |

| ¹¹C-AC-5216 | Human Glioma Cells | Binding Affinity | Showed high affinity with an IC₅₀ of 2.73 nM. | nih.gov |

The evaluation of a compound's effect on cellular processes such as protein denaturation and membrane stabilization can provide significant insight into its anti-inflammatory potential.

Red Blood Cell Membrane Stabilization: The human red blood cell (HRBC) membrane stabilization test is a widely used in vitro method to assess anti-inflammatory activity. jamdsr.comnih.gov The erythrocyte membrane is considered analogous to the lysosomal membrane. jamdsr.com During inflammation, lysosomal enzymes are released, causing damage to surrounding tissues. jamdsr.com Therefore, a compound's ability to stabilize the HRBC membrane against hypotonicity-induced lysis suggests it may also stabilize lysosomal membranes, thereby limiting the inflammatory response. jamdsr.comnih.gov While specific studies on this compound analogues using this assay are not widely documented, it is a standard method for evaluating purine (B94841) derivatives and other compounds for anti-inflammatory properties. researchgate.net

Biochemical Pathway Perturbation Analysis

This compound analogues that target the translocator protein (TSPO) are known to perturb the biochemical pathways in which TSPO is involved. nih.gov TSPO plays a key role in several vital cellular functions, and its modulation can have significant downstream effects. nih.govacs.org

Key pathways perturbed by TSPO ligands include:

Steroidogenesis: TSPO's primary function is the transport of cholesterol from the outer to the inner mitochondrial membrane. acs.org This is the rate-limiting step in the synthesis of steroids in steroidogenic tissues and neurosteroids in the brain. nih.govacs.org Ligands binding to TSPO can modulate this process.

Porphyrin Transport and Heme Biosynthesis: TSPO is also involved in the transport of porphyrins, which are precursors for heme synthesis. nih.govacs.org

Apoptosis and Cell Proliferation: TSPO has been implicated in the regulation of cell growth, apoptosis (programmed cell death), and cell proliferation. nih.govacs.org

Immunomodulation and Inflammation: The dramatic upregulation of TSPO in activated microglia and macrophages during inflammation makes it a key target. nih.gov Ligands binding to TSPO can influence the inflammatory response of these immune cells. rmwebzine.re.krnih.gov

By binding to TSPO, analogues of this compound can influence these critical cellular pathways, forming the basis of their potential therapeutic applications in inflammatory and neurological disorders.

Enzymatic Activity Profiling in Cellular Extracts

Enzymatic activity profiling is used to determine how a compound affects the function of specific enzymes within a cell. While analogues of this compound are well-characterized as ligands for the TSPO protein, detailed profiling of their effects on a broad range of enzymes in cellular extracts is not extensively documented in the public literature. ontosight.ai

General research indicates that purine-based molecules can serve as building blocks for compounds that modulate enzyme activity. rsc.org The purine scaffold is a common feature in many biologically active molecules that interact with enzymes. However, for this compound and its specific analogues, further research is required to create a comprehensive profile of their enzymatic interactions beyond the well-established binding to TSPO.

Gene Expression and Protein Level Modulations (e.g., TSPO expression in activated macrophages)

A significant finding in the study of this compound analogues is their relationship with the expression of their target, the translocator protein (TSPO), particularly in the context of inflammation. snmjournals.org Cell-based studies have consistently shown that the activation of macrophages leads to a marked increase in both the gene (mRNA) and protein expression of TSPO. rmwebzine.re.krsnmjournals.org

In studies using RAW 264.7 macrophages, activation with lipopolysaccharide (LPS) resulted in a 3.9-fold increase in TSPO mRNA levels and a 2.3-fold increase in TSPO protein levels compared to non-activated cells. snmjournals.org This upregulation of the target protein is a key reason why radiolabeled analogues like ¹⁸F-FEDAC are effective at imaging sites of inflammation, as there are more binding sites available in inflamed tissues. snmjournals.orgsnmjournals.org Similar findings have been observed in tissues from animal models of inflammatory diseases like rheumatoid arthritis and in damaged liver tissue, where an influx of macrophages leads to higher local TSPO expression. snmjournals.orgplos.org

Interestingly, treatment with certain anti-inflammatory drugs can modulate this expression. For example, the TNF-antagonist etanercept was found to slightly attenuate TSPO expression in activated RAW 264.7 cells. nih.gov This suggests that monitoring TSPO expression via PET imaging with ligands like ¹⁸F-FEDAC could potentially be used to predict the therapeutic effects of anti-inflammatory drugs that act on activated macrophages. nih.gov

Table 2: Modulation of TSPO Expression in Activated Macrophages

| Cell/Tissue Model | Condition | Modulation | Fold Increase (vs. control) | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Activation with LPS | Increased TSPO mRNA | 3.9 | snmjournals.org |

| RAW 264.7 Macrophages | Activation with LPS | Increased TSPO protein | 2.3 | snmjournals.org |

| Arthritic Mouse Paw Tissue | Collagen-Induced Arthritis | Increased TSPO expression | Higher than normal tissue | snmjournals.org |

| Rat Liver Tissue | CHX-induced damage | Increased TSPO in macrophages and neutrophils | Significantly higher than control | plos.org |

Structure Activity Relationship Sar Analysis and Design Principles for N 9h Purin 8 Yl Acetamide Derivatives

Systematic Structural Modifications and Their Biochemical Consequences

The purine (B94841) ring system, being a ubiquitous scaffold in biologically active molecules, offers multiple positions for structural modification. For N-(9H-Purin-8-yl)acetamide derivatives, systematic alterations can be made to the purine core, the acetamide (B32628) side chain, and the substituents on both.

Modifications at the Purine Core:

Substitution at N9: Alkylation or arylation at the N9 position of the purine ring can significantly impact the compound's interaction with its biological target. For instance, in a series of 9H-purine derivatives studied as EGFR inhibitors, the introduction of a heterocyclyl group at the N9 position was found to be a key structural feature for inhibitory activity.

Substitution at C2 and C6: Modifications at the C2 and C6 positions of the purine ring have been shown to influence the cytotoxic activity of purine derivatives. The introduction of different functional groups at these positions can alter the electronic distribution and steric bulk of the molecule, thereby affecting its binding affinity and selectivity. For example, the substitution of a mercapto group at the C6 position has been a common strategy in the development of antimetabolites.

Modifications of the Acetamide Side Chain:

N-Acetyl Group: The N-acetyl group at the C8 position is a critical determinant of the molecule's activity. Modifications to this group, such as altering the length of the alkyl chain or introducing aromatic rings, can modulate the compound's hydrogen bonding capacity and steric interactions within the binding pocket of a target protein. The selective utilization of the N-acetyl group in transamidation reactions with various amines can lead to a diverse library of amide derivatives with potentially altered biological activities frontiersin.org.

Amide Bond Isosteres: Replacement of the amide bond with bioisosteres, such as esters or sulfonamides, can impact the compound's metabolic stability and conformational flexibility. These changes can lead to altered pharmacokinetic and pharmacodynamic properties.

The following table summarizes some systematic structural modifications and their potential biochemical consequences based on studies of related purine and acetamide derivatives.

| Modification Site | Structural Change | Potential Biochemical Consequence |

| Purine N9 | Introduction of bulky or heterocyclic groups | Altered binding affinity and selectivity for target proteins, such as kinases. |

| Purine C2 | Introduction of amino or substituted amino groups | Enhanced potency and potential for additional hydrogen bonding interactions. |

| Purine C6 | Substitution with thio, amino, or halogen groups | Modulation of antimetabolite activity and cellular uptake. |

| Acetamide N | Replacement of the acetyl group with longer alkyl or aryl chains | Modified hydrogen bonding capacity and steric interactions in the binding pocket. |

| Amide Linkage | Isosteric replacement (e.g., with an ester or sulfonamide) | Altered metabolic stability and conformational preferences. |

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. For this compound derivatives, the identification of key pharmacophoric elements is essential for designing new molecules with enhanced activity and selectivity.

Based on the general structure of this compound and its known interactions with biological targets like kinases, the following pharmacophoric features can be proposed:

Hydrogen Bond Donors and Acceptors: The purine ring contains several nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group of the purine and the amide N-H can act as hydrogen bond donors. The carbonyl oxygen of the acetamide group is a prominent hydrogen bond acceptor. These features are crucial for anchoring the molecule within the active site of a target protein.

Aromatic Ring: The purine ring itself provides a planar aromatic system that can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.

Hydrophobic Features: The methyl group of the acetamide and any alkyl or aryl substituents on the purine ring can contribute to hydrophobic interactions with nonpolar regions of the target protein.

A hypothetical pharmacophore model for an this compound derivative targeting a kinase active site might include:

A hydrogen bond acceptor feature corresponding to the N1 or N3 of the purine ring.

A hydrogen bond donor feature from the N9-H of the purine.

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetamide group.

An aromatic feature representing the purine ring.

A hydrophobic feature associated with the acetyl methyl group or other substituents.

The spatial arrangement of these features is critical for effective binding. Computational methods, such as ligand-based and structure-based pharmacophore modeling, can be employed to refine these models and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that govern their potency.

In a 3D-QSAR study on a series of 9H-purine derivatives as EGFR inhibitors, a statistically satisfactory model was constructed. lut.firesearchgate.net This model was used to study the structural characteristics responsible for EGFR inhibition and to predict the activity of new compounds within the same chemical family. lut.firesearchgate.net The contour maps generated from such models can highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

For this compound derivatives, a QSAR model could be built using a training set of compounds with known biological activities (e.g., IC50 values for a specific kinase). The model would use various molecular descriptors as independent variables, including:

2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors, and topological indices.

3D Descriptors: Molecular shape indices, steric fields (from CoMFA), and electrostatic fields (from CoMSIA).

The resulting QSAR equation would take the general form:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

A robust QSAR model, validated through internal and external cross-validation, can be a powerful tool in the lead optimization process, allowing for the prioritization of synthetic targets and the in-silico screening of virtual libraries.

Physicochemical Property Considerations (e.g., lipophilicity) in SAR Studies

Lipophilicity:

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a nonpolar and a polar phase. It is a key determinant of a drug's ability to cross biological membranes and can significantly impact its target engagement and pharmacokinetic properties.

Impact on Activity: For this compound derivatives, modulating lipophilicity through structural modifications can have a profound effect on their biological activity. An optimal level of lipophilicity is often required for a compound to effectively reach its intracellular target. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

The following table illustrates how different substituents can affect the lipophilicity of a molecule.

| Substituent | Effect on Lipophilicity |

| -CH3, -CH2CH3 | Increase |

| -F, -Cl, -Br | Increase |

| -OH, -COOH | Decrease |

| -NH2 | Decrease |

| Phenyl ring | Significant Increase |

By carefully balancing the lipophilicity and other physicochemical properties, it is possible to design this compound derivatives with improved drug-like characteristics and enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling of N 9h Purin 8 Yl Acetamide Interactions

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is instrumental in understanding the binding mode of N-(9H-Purin-8-yl)acetamide within the active site of a biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their steric and energetic complementarity. researchgate.net

The primary output of a docking simulation is a set of "poses," which are predicted binding modes ranked by a scoring function. This score provides an estimate of the binding affinity. researchgate.net For this compound, docking studies can elucidate how the purine (B94841) core and the acetamide (B32628) substituent engage with amino acid residues in a target's active site, such as a kinase or other purine-binding proteins. Analysis of the top-ranked poses reveals crucial intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and π-π stacking, that are essential for molecular recognition and binding. researchgate.netmdpi.com

To systematically analyze and compare the results from molecular docking, Protein-Ligand Interaction Fingerprints (PLIFs) are often employed. mdpi.com A PLIF is a computational tool that translates complex three-dimensional protein-ligand interaction data into a one-dimensional bitstring or array. researchgate.net Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. researchgate.net

These fingerprints encode various types of interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, and cation-π interactions. nih.govcresset-group.com By generating a PLIF for the docked pose of this compound, researchers can quickly assess its binding pattern. This allows for rapid comparison with the interaction patterns of known active and inactive compounds, aiding in the post-processing of docking results and improving the identification of true binders. mdpi.comresearchgate.net PLIFs are particularly valuable in virtual screening campaigns to cluster molecules based on their binding modes rather than just their chemical structure. cresset-group.com

Table 1: Hypothetical Protein-Ligand Interaction Fingerprint (PLIF) for this compound Docked into a Kinase Hinge Region

| Residue | Interaction Type | Bit Value | Description |

| Val16 | Hydrophobic | 1 | Van der Waals contact with the purine ring. |

| Ala39 | Hydrophobic | 1 | Interaction with the acetamide methyl group. |

| Met80 | H-Bond Donor | 0 | No hydrogen bond donation to the ligand. |

| Met80 | H-Bond Acceptor | 1 | Hinge residue backbone NH forms H-bond with purine N1. |

| Cys81 | H-Bond Donor | 1 | Hinge residue backbone C=O accepts H-bond from purine N9-H. |

| Cys81 | H-Bond Acceptor | 1 | Hinge residue backbone NH forms H-bond with acetamide C=O. |

| Leu132 | Hydrophobic | 1 | Interaction with the purine ring. |

| Phe145 | π-Stacking | 1 | Aromatic ring of Phe stacks with the purine ring. |

Following a docking simulation, a detailed analysis of the binding site is performed to identify the key amino acid residues responsible for the ligand's affinity and selectivity. This involves visualizing the docked pose of this compound and mapping all its interactions with the protein. The purine scaffold, common in many biologically active molecules, is adept at forming hydrogen bonds with the "hinge" region of kinases, while the acetamide group can form additional hydrogen bonds or hydrophobic interactions.

"Hot spots" are specific residues within the binding site that contribute disproportionately to the binding free energy. Identifying these residues is crucial for understanding the determinants of binding affinity. For this compound, hot spots would likely include the amino acids that form strong hydrogen bonds with the purine's nitrogen atoms and the acetamide's carbonyl and N-H groups, as well as residues that provide favorable hydrophobic or aromatic stacking interactions. mdpi.com This knowledge is invaluable for structure-based drug design, as it guides modifications to the ligand to better engage these hot spots and improve potency.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the system. jppres.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex. researchgate.net

After docking this compound into a target protein, an MD simulation is typically run for tens to hundreds of nanoseconds to assess the stability of the predicted pose. jppres.commdpi.com Key metrics analyzed from the simulation include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible or rigid regions of the protein-ligand complex.

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) identified in the docking pose is tracked throughout the simulation to confirm their importance.

MD simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energy through advanced computational methods. researchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Data for a Protein-Ligand Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein H-Bonds |

| 0 | 0.00 | 0.00 | 4 |

| 10 | 1.15 | 1.34 | 3 |

| 20 | 1.21 | 1.56 | 4 |

| 30 | 1.35 | 1.61 | 3 |

| 40 | 1.28 | 1.59 | 4 |

| 50 | 1.31 | 1.65 | 3 |

| 60 | 1.33 | 1.62 | 3 |

| 70 | 1.29 | 1.68 | 4 |

| 80 | 1.36 | 1.70 | 3 |

| 90 | 1.34 | 1.67 | 3 |

| 100 | 1.35 | 1.71 | 3 |

Virtual Screening Techniques for Analog Discovery

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov

If this compound is identified as a hit compound, virtual screening can be used to discover analogs with potentially improved properties. There are two main strategies:

Ligand-Based Virtual Screening: This method uses the structure of this compound as a template to find other molecules in a database with similar features. Similarity can be based on 2D fingerprints (patterns of chemical substructures) or 3D shape and pharmacophore models. nih.gov

Structure-Based Virtual Screening: This approach involves docking millions of compounds from a virtual library into the 3D structure of the target protein. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected as potential hits. This method has the advantage of being able to identify novel chemical scaffolds that are structurally distinct from the initial hit but still fit the target's binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov These methods provide fundamental insights into the structure, stability, and reactivity of this compound that are not accessible with classical molecular mechanics methods used in docking and MD.

For this compound, QC calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule in the gas phase or in solution.

Calculate Electronic Properties: Compute the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential surface. nih.gov This information helps explain the molecule's reactivity and the nature of its non-covalent interactions (e.g., hydrogen bonding and π-stacking).

Determine Partial Charges: Calculate the partial atomic charges on each atom, which are crucial for parameterizing the force fields used in molecular docking and MD simulations, thereby increasing their accuracy.

These calculations provide a deeper understanding of the intrinsic properties of this compound, complementing the insights gained from simulations of its interactions with biological macromolecules. nih.gov

Table 3: Key Properties of this compound Derivable from Quantum Chemical Calculations

| Property | Description | Application |

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides the most stable conformation for docking studies. |

| Electrostatic Potential | A map of the positive and negative charge distribution on the molecular surface. | Identifies regions likely to engage in electrostatic interactions or hydrogen bonding. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Partial Atomic Charges | The charge assigned to each atom in the molecule. | Used to model electrostatic interactions in classical force fields for MD simulations. |

Emerging Research Directions and Future Perspectives for N 9h Purin 8 Yl Acetamide Chemistry

Development of Novel Synthetic Methodologies for Structural Diversification

The exploration of the full therapeutic potential of N-(9H-Purin-8-yl)acetamide is intrinsically linked to the development of versatile synthetic methodologies that allow for extensive structural diversification. While classical methods for the synthesis of 8-substituted purines exist, emerging strategies are focused on improving efficiency, regioselectivity, and the introduction of a wider array of functional groups.

Recent advancements in synthetic organic chemistry offer promising avenues for the structural diversification of the this compound core. One key area of development is the late-stage functionalization of the purine (B94841) ring. Techniques such as C-H activation could allow for the direct introduction of substituents at various positions of the purine scaffold, bypassing the need for pre-functionalized starting materials. This would enable the rapid generation of a library of analogs with modifications at positions other than the 8-position, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

Furthermore, the development of novel cross-coupling reactions provides a powerful tool for modifying the purine core. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at specific positions of the purine ring, offering a high degree of control over the final molecular architecture. The acetamide (B32628) group itself can also be a point of diversification. Hydrolysis of the amide followed by coupling with a diverse range of carboxylic acids can lead to a wide array of N-acyl derivatives with varying steric and electronic properties.

Below is a table summarizing potential synthetic strategies for the diversification of the this compound scaffold.

| Position of Diversification | Synthetic Methodology | Potential Substituents | Reference Analogs |

| C2, C6 | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | 2,6,9-trisubstituted purines |

| C8-amide | Amide hydrolysis followed by acylation | Varied acyl groups | N-(quinolin-8-yl)acetamide derivatives researchgate.net |

| N9 | Alkylation, Arylation | Alkyl, aryl, glycosyl groups | 9-cinnamyl-9H-purine derivatives nih.gov |

| Purine Core | C-H Activation, Cross-Coupling Reactions | Aryl, heteroaryl, alkyl groups | 8-substituted purine derivatives |

Exploration of Underexplored Biological Targets and Mechanisms

Historically, purine analogs have been predominantly investigated as inhibitors of kinases and nucleic acid metabolism, leading to their successful application as anticancer and antiviral agents nih.gov. However, the vast landscape of the human proteome presents numerous underexplored targets for which this compound and its derivatives could exhibit novel therapeutic activities.

A promising area of investigation is the targeting of enzymes involved in signaling pathways beyond cellular proliferation. For instance, enzymes involved in inflammatory processes, such as phosphodiesterases (PDEs) or certain classes of histone deacetylases (HDACs), could be potential targets. The acetamido group at the 8-position could play a crucial role in establishing specific hydrogen bonding interactions within the active sites of these enzymes, leading to potent and selective inhibition.

Furthermore, the exploration of G-protein coupled receptors (GPCRs) as potential targets for this compound is a largely untapped area. Certain purinergic receptors, for example, are known to be modulated by purine derivatives. The structural features of this compound could be optimized to achieve selective agonism or antagonism of specific GPCR subtypes, opening up therapeutic possibilities in areas such as neuroscience and cardiovascular diseases.

The table below highlights some underexplored biological targets and the potential mechanisms of action for this compound.

| Potential Biological Target Class | Specific Examples | Potential Mechanism of Action | Therapeutic Area |

| Epigenetic Modifiers | Histone Deacetylases (HDACs) | Inhibition of histone deacetylation | Oncology, Neurology |

| Signaling Enzymes | Phosphodiesterases (PDEs) | Modulation of cyclic nucleotide signaling | Inflammation, CNS disorders |

| G-Protein Coupled Receptors (GPCRs) | Purinergic Receptors (e.g., Adenosine (B11128) Receptors) | Agonism or antagonism of receptor activity | Cardiovascular, Pain, Inflammation |

| Protein-Protein Interaction Modulators | Bromodomains | Disruption of protein-protein interactions | Oncology, Inflammation |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is paramount. These high-throughput analytical approaches, including proteomics, metabolomics, and genomics, can provide an unbiased and comprehensive view of the cellular perturbations induced by the compound, moving beyond a single-target-focused investigation.

Proteomics , the large-scale study of proteins, can be employed to identify the direct targets and off-targets of this compound. Techniques such as chemical proteomics, where a modified version of the compound is used to "pull down" its binding partners from a cell lysate, can be invaluable in target deconvolution semanticscholar.org. Furthermore, quantitative proteomics can reveal changes in protein expression levels upon treatment with the compound, providing insights into the downstream signaling pathways that are affected.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can shed light on the metabolic pathways perturbed by this compound. For example, alterations in the levels of nucleotides, amino acids, or lipids can indicate which metabolic networks are impacted by the compound's activity nih.govnih.govmdpi.comresearchgate.net. This information can be crucial for understanding both the on-target and potential off-target effects of the molecule.

Genomics and transcriptomics can reveal how this compound affects gene expression. Microarray or RNA-sequencing analysis can identify genes that are up- or downregulated upon treatment, providing a global picture of the transcriptional response. This can help in identifying the cellular pathways and biological processes that are modulated by the compound.

The following table summarizes the application of omics technologies in the study of this compound.

| Omics Technology | Application | Information Gained |

| Proteomics | Target identification, pathway analysis | Direct binding partners, changes in protein expression |

| Metabolomics | Metabolic pathway analysis, biomarker discovery | Alterations in metabolite levels, affected metabolic networks |

| Genomics/Transcriptomics | Gene expression profiling | Changes in gene transcription, modulated cellular pathways |

Advanced Biophysical Techniques for Molecular Interaction Characterization

A detailed understanding of the molecular interactions between this compound and its biological targets is essential for rational drug design and optimization. Advanced biophysical techniques provide the tools to dissect these interactions with high precision, offering insights into binding affinity, kinetics, thermodynamics, and structural details.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of molecular interactions. By immobilizing the target protein on a sensor chip and flowing a solution of this compound over the surface, one can determine the association and dissociation rate constants, and subsequently the binding affinity (KD) nih.govnih.gov. This technique is particularly useful for screening a library of analogs and for characterizing the kinetics of the binding event.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. By measuring the heat changes upon titration of the compound into a solution of the target protein, ITC can directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding nih.govmalvernpanalytical.comtainstruments.comreactionbiology.comnih.gov. This thermodynamic signature can provide valuable information about the driving forces of the interaction and can guide the optimization of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about the binding event at an atomic level. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the compound that are in close contact with the target protein and map the binding site on the protein surface, respectively researchgate.netnih.gov. This structural information is invaluable for structure-based drug design efforts.

The table below outlines the key biophysical techniques and the information they can provide for characterizing the molecular interactions of this compound.

| Biophysical Technique | Principle | Key Parameters Measured | Application in this compound Research |